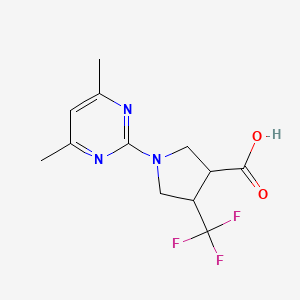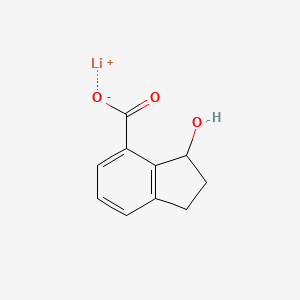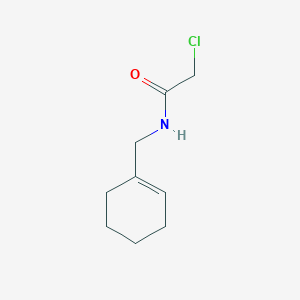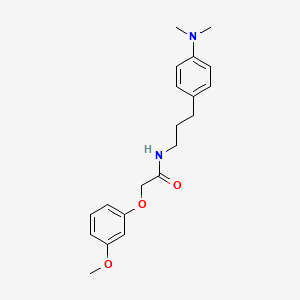
(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPTM is a thioamide derivative that contains a piperazine ring, a bromophenyl group, and a tosyl group. This compound has been synthesized using various methods and has shown potential in various fields of research, including medicinal chemistry and neuroscience.
Applications De Recherche Scientifique
Catalysis and Synthesis Applications
- Microwave-Assisted Synthesis : A study demonstrated the use of montmorillonite K-10 in acid catalysis under microwave heating for synthesizing thiobenzamides, including morpholin-4-yl(phenyl)methanethione, showing the effectiveness of acid catalysis in such reactions (Agnimonhan et al., 2014).
- Molecular Structures and Ligands : Another study reported the synthesis of 4-Bromophenyldi(3-methylindol-2-yl)methane and related compounds, highlighting their potential as bidentate and tridentate ligands in molecular structures (Mason et al., 2003).
Biological and Medicinal Applications
- Anticonvulsant Activity : Research on the synthesis and structure-activity relationships of various 3-aminopyrroles, including 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrated significant anticonvulsant activity with minimal neurotoxicity, suggesting potential medicinal applications (Unverferth et al., 1998).
- Anti-Trypanosomal Activity : A study explored the synthesis of thiobenzamides and their derivatives, assessing their trypanocidal activity, which could be relevant for developing treatments against diseases like Chagas (Agnimonhan et al., 2012).
Chemical Characterization and Novel Compounds
- Synthesis of Novel Compounds : Research involving the synthesis of novel compounds like 4-N-{2-[4-(2-thioethoxy)phenoxy]ethyl}-1-N-tosylpiperazine underlines the diverse chemical applications and potential for discovering new molecules (Hai-tao, 2011).
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-14-5-7-17(8-6-14)25(22,23)21-11-9-20(10-12-21)18(24)15-3-2-4-16(19)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDYAZUTNGXVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2369093.png)

![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)

![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)

![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)
![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)
